molecular formula C15H18N6O B7527516 N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine

N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine

Cat. No. B7527516
M. Wt: 298.34 g/mol
InChI Key: ONJJVGVSPAPZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine, also known as TPCA-1, is a small molecule inhibitor that has been developed for the treatment of various diseases like cancer, inflammation, and autoimmune disorders. It is a potent inhibitor of the transcription factor nuclear factor-κB (NF-κB), which plays a crucial role in the regulation of immune responses, inflammation, and cell survival.

Mechanism of Action

The mechanism of action of N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine involves the inhibition of the NF-κB pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine binds to the kinase domain of the inhibitor of κB kinase (IKK) complex, which is responsible for the activation of NF-κB. This leads to the inhibition of NF-κB activation and downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine has a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in macrophages and other immune cells. N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine has also been shown to induce apoptosis in cancer cells by inhibiting the expression of anti-apoptotic genes like Bcl-2 and Bcl-xL. Additionally, N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine is its specificity for the NF-κB pathway. It has been shown to have minimal off-target effects and does not affect other signaling pathways. N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine is also highly potent and can be used at low concentrations in vitro and in vivo. However, one of the limitations of N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine. One potential application is in the treatment of autoimmune disorders like rheumatoid arthritis and multiple sclerosis, which are characterized by chronic inflammation and immune dysregulation. N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine has been shown to have anti-inflammatory properties and could potentially be used as a therapeutic agent for these diseases. Another future direction is in the development of combination therapies for cancer. N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine has been shown to enhance the efficacy of chemotherapy and radiation therapy by sensitizing cancer cells to these treatments. Finally, there is a need for the development of more soluble and bioavailable formulations of N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine for use in clinical trials and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine involves a multistep process that starts with the reaction of 2,6-dichloropyrazine with sodium azide to form 2,6-dichloropyrazine N-oxide. This intermediate is then reacted with 1-(2-bromoethyl)benzene to form 1-(2-bromoethyl)-2,6-dichloropyrazine N-oxide. The final step involves the reaction of this intermediate with 3-(1-phenylethoxy)propylamine and triethylamine to yield N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine.

Scientific Research Applications

N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine has been found to inhibit the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. It has also been shown to inhibit the growth and survival of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[3-(1-phenylethoxy)propyl]tetrazolo[1,5-a]pyrazin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-12(13-6-3-2-4-7-13)22-9-5-8-17-14-10-16-11-15-18-19-20-21(14)15/h2-4,6-7,10-12,17H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONJJVGVSPAPZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)OCCCNC2=CN=CC3=NN=NN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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